2,6-Dimethyl-4'-methoxybenzophenone
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Overview
Description
2,6-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 2 and 6 positions on one phenyl ring and a methoxy group at the 4’ position on the other phenyl ring. This compound is commonly used in various industrial applications, including as a UV filter in sunscreens and other personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylphenyl chloride with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 2,6-Dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2,6-Dimethyl-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a UV filter in various chemical formulations.
Biology: Studied for its potential effects on biological systems, including its role as a UV filter in protecting skin cells from UV radiation.
Medicine: Investigated for its potential use in drug formulations due to its UV-absorbing properties.
Industry: Widely used in the production of sunscreens, plastics, adhesives, and coatings
Mechanism of Action
The primary mechanism of action of 2,6-Dimethyl-4’-methoxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby protecting the underlying material or skin from UV damage. This property makes it an effective UV filter in sunscreens and other personal care products .
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens, known for its UV-absorbing properties.
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Used in plastic products as a UV absorber.
4,4’-Dimethoxybenzophenone: Used in various industrial applications as a UV stabilizer.
Uniqueness: 2,6-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which enhance its UV-absorbing properties and make it more effective as a UV filter compared to other benzophenone derivatives .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZUHDIHULSBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574815 |
Source
|
Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52629-41-1 |
Source
|
Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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